rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis
Description
The compound rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis features a pyrrolidine core with stereochemical configuration (3R,4S). Key substituents include:
- 2-Chloropyrimidin-4-yl group: A heteroaromatic moiety known for its role in kinase inhibition and nucleic acid mimicry.
- 4-Methoxy group: Enhances solubility and metabolic stability.
- N,N-Dimethylamine: A basic group influencing pharmacokinetics and target binding.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or CNS disorders .
Properties
Molecular Formula |
C11H17ClN4O |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(3S,4R)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H17ClN4O/c1-15(2)8-6-16(7-9(8)17-3)10-4-5-13-11(12)14-10/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
RKRSFIYFGBKFNK-DTWKUNHWSA-N |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@H]1OC)C2=NC(=NC=C2)Cl |
Canonical SMILES |
CN(C)C1CN(CC1OC)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom to the pyrimidine ring using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidine ring: This step involves cyclization reactions, often using amines and aldehydes or ketones.
Methoxylation and Dimethylamination: Introduction of methoxy and dimethylamine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrrolidin-3-amine Derivatives
The evidence highlights several pyrrolidin-3-amine derivatives with varying substituents and stereochemistry. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Methoxy and dimethylamine groups improve solubility compared to lipophilic benzyl substituents in .
Stereochemistry :
- The cis (3R,4S) configuration in the target and analogs ensures spatial alignment of substituents, critical for target selectivity. Piperidine derivatives (e.g., ) exhibit altered ring strain and hydrogen-bonding capacity.
Molecular Weight :
- The target (~280 g/mol) falls within the ideal range for blood-brain barrier penetration, unlike heavier analogs (e.g., ).
Pharmacological Inferences:
- Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) often target ATP-binding pockets in kinases. The chlorine atom may enhance halogen bonding.
- Metabolic Stability : Methoxy groups reduce oxidative metabolism, as seen in , while dimethylamine may prolong half-life via reduced renal clearance.
Impurity and Degradation Profiles
- Potential Impurities: Dechlorination products (e.g., pyrimidin-4-amine derivatives). Demethylation of the methoxy or dimethylamine groups, as observed in .
- Degradation Pathways :
- Hydrolysis of the pyrrolidine ring under acidic conditions.
- Oxidation of the methoxy group to carbonyl.
Biological Activity
The compound rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis (CAS Number: 2375248-88-5) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₄O |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 2375248-88-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine is primarily associated with its interaction with various molecular targets. Preliminary studies suggest that this compound may act as an inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), which is pivotal in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC) .
Anticancer Activity
Research has demonstrated that derivatives of similar structures exhibit significant anticancer properties. For instance, a study on related compounds showed moderate to high activity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL . Although specific data on rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine is limited, its structural analogs indicate a promising potential for anticancer efficacy.
Case Studies and Research Findings
- Epidermal Growth Factor Receptor (EGFR) Inhibition :
- Radical Scavenging Activity :
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μmol/mL) | Target |
|---|---|---|
| rac-(3R,4S)-1-(2-chloropyrimidin...) | Not Determined | EGFR Mutants |
| 4-Methoxy-benzoxathiazine Derivative | 0.02 - 0.08 | A-549, MCF7, HCT-116 |
| Doxorubicin | 0.04 - 0.06 | A-549, HCT-116 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
